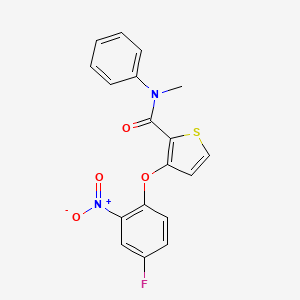

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a fluorinated nitrophenoxy moiety, and a methyl-phenyl group, making it a versatile molecule for chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Etherification: The reaction of 4-fluoro-2-nitrophenol with a thiophene derivative to form 3-(4-fluoro-2-nitrophenoxy)thiophene.

Amidation: The final step involves the reaction of 3-(4-fluoro-2-nitrophenoxy)thiophene with N-methyl-N-phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反応の分析

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Reduction: 3-(4-amino-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

科学的研究の応用

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, with the CAS number 303152-72-9, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, particularly in medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of thiophene derivatives in targeting specific cancer pathways, leading to apoptosis in tumor cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene derivatives have been studied for their ability to combat bacterial infections. A case study demonstrated that modifications in the thiophene ring could enhance antibacterial activity against resistant strains of bacteria .

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Research indicates that incorporating this compound into nanocarriers can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic outcomes .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its use as a semiconductor material has been explored, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that thiophene-based compounds can improve charge transport properties, leading to enhanced device performance .

Sensors

Another application lies in the development of chemical sensors. The unique electronic characteristics of this compound allow for selective detection of specific analytes. Research has demonstrated its effectiveness in detecting toxic substances and environmental pollutants .

Photodegradation of Pollutants

Research indicates that thiophene derivatives can be employed in the photodegradation of environmental pollutants. The compound’s ability to absorb UV light facilitates the breakdown of harmful chemicals into less toxic forms when exposed to sunlight . This property is particularly valuable for wastewater treatment processes.

Bioremediation Efforts

In bioremediation, this compound may play a role due to its potential interactions with microbial communities capable of degrading organic pollutants. Studies are ongoing to evaluate how this compound can enhance microbial degradation pathways .

作用機序

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces.

類似化合物との比較

Similar Compounds

3-(4-fluoro-2-nitrophenoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxamide.

4-fluoro-2-nitrophenol: A precursor in the synthesis of the target compound, lacking the thiophene and carboxamide groups.

N-methyl-N-phenylthiophene-2-carboxamide: Lacks the fluorinated nitrophenoxy group.

Uniqueness

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a fluorine atom in the same molecule is relatively rare and can lead to unique interactions in both chemical and biological systems.

生物活性

3-(4-Fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide, with the CAS number 303152-72-9, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H13FN2O4S, and it features a thiophene ring, which is known for its diverse biological applications. The presence of a nitro group and a fluorine atom in its structure suggests potential for various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis strains. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, with the most potent derivative showing an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains . This suggests that the nitrophenoxy group may enhance activity against bacterial targets.

Anticancer Potential

The anticancer activity of related compounds has also been explored. In vitro studies have shown that certain nitro-substituted phenyl compounds can inhibit tumor cell proliferation without significant cytotoxicity to normal cells. For example, the compound was tested against various tumor cell lines using an MTT assay, revealing no inhibitory effects, which indicates a favorable safety profile . This aspect is crucial for developing therapeutic agents with minimal side effects.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds often act through the following pathways:

- Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication in bacteria and cancer cells.

- Disruption of Cell Membrane Integrity : Compounds with thiophene moieties may affect membrane permeability.

- Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors in metabolic pathways critical for microbial growth or cancer cell survival.

Case Studies

- Antitubercular Activity : A study focused on synthesizing derivatives based on the 2-(3-fluoro-4-nitrophenoxy) scaffold highlighted their potential as antitubercular agents. The lead compound exhibited potent activity against resistant strains, suggesting a promising avenue for drug development in tuberculosis treatment .

- Anticancer Screening : In another study assessing various nitro-substituted compounds, the target compound was part of a larger screening initiative aimed at identifying new anticancer agents. The lack of cytotoxicity against normal cells while retaining activity against cancer cells positions it as a candidate for further exploration in oncology .

特性

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-20(13-5-3-2-4-6-13)18(22)17-16(9-10-26-17)25-15-8-7-12(19)11-14(15)21(23)24/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZJWDJLMGLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。